N-(4-(pyridin-2-yl)thiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Description

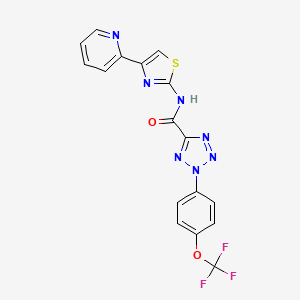

N-(4-(pyridin-2-yl)thiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-2-yl group at position 4 and a carboxamide linkage at position 3. The tetrazole ring at position 2 of the thiazole is further substituted with a 4-(trifluoromethoxy)phenyl group. This structural complexity confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or metabolic regulation.

Properties

IUPAC Name |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3N7O2S/c18-17(19,20)29-11-6-4-10(5-7-11)27-25-14(24-26-27)15(28)23-16-22-13(9-30-16)12-3-1-2-8-21-12/h1-9H,(H,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAUANBUQMFYMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(pyridin-2-yl)thiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be structurally represented as follows:

Research indicates that this compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition can lead to reduced cell proliferation, making this compound a candidate for cancer therapy .

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity :

- Antimicrobial Properties :

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of the compound against various cancer cell lines, it was found that treatment with this compound resulted in significant reductions in cell viability. The compound was tested on the HCT116 colon cancer cell line, yielding an IC50 of approximately 6.0 μM, which was comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of the compound against several pathogenic bacteria. The results indicated that it possessed superior activity compared to traditional antibiotics, with specific attention to its selective inhibition of bacterial topoisomerases without affecting human enzymes .

Data Summary Table

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of this compound in the treatment of various cancers. The compound has been shown to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapies.

Case Studies

- In Vitro Studies : In a study involving acute myeloid leukemia cells (MV4-11), treatment with this compound demonstrated significant cytotoxic effects, leading to apoptosis at various concentrations, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound's ability to modulate protein kinase activity has been documented, suggesting that it can disrupt critical signaling pathways involved in cancer progression .

Antimicrobial Activity

The thiazole moiety present in the compound contributes to its antimicrobial properties. Compounds with thiazole structures have been recognized for their ability to combat antibiotic resistance, making them valuable in treating resistant bacterial strains.

Research Findings

- Broad-Spectrum Activity : Research has shown that derivatives of thiazoles exhibit potent antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The specific structural features of this compound enhance its interaction with microbial targets, leading to effective inhibition .

- Mechanisms of Action : The compound may act by inhibiting bacterial topoisomerases, which are essential for DNA replication and transcription. This mechanism is particularly advantageous as it selectively targets bacterial enzymes without affecting human counterparts .

Drug Design and Bioisosterism

The incorporation of bioisosteres in drug design is a critical strategy for enhancing the pharmacological profile of drug candidates. The amide bond in this compound can be replaced with bioisosteric groups to improve potency and reduce toxicity.

Insights from Research

- Bioisosteric Modifications : Studies have explored replacing the amide bond with triazole rings, resulting in compounds with improved biological activity. For instance, modifications led to significant reductions in IC50 values against cancer cell lines, indicating enhanced efficacy .

- Applications in Drug Development : The strategic use of bioisosteres has opened new avenues for developing more effective therapeutic agents by modifying molecular size, shape, and electronic distribution .

Summary Table of Applications

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Mechanisms

The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide involves multi-step protocols, including:

-

Tetrazole ring formation : Cycloaddition reactions between nitriles and sodium azide under acidic conditions (e.g., HCl or NHCl).

-

Carboxamide coupling : Activation of the carboxylic acid group (via reagents like EDCI or HATU) followed by amide bond formation with 4-(pyridin-2-yl)thiazol-2-amine .

-

Trifluoromethoxy substitution : Introduced via nucleophilic aromatic substitution (SNAr) on pre-functionalized phenyl precursors using trifluoromethoxide sources (e.g., AgOCF) .

Reactivity of Functional Groups

The compound’s reactivity is governed by its tetrazole, thiazole, carboxamide, and trifluoromethoxy moieties:

Catalytic and Solvent Effects

-

Palladium catalysis : Critical for cross-coupling reactions (e.g., Suzuki-Miyaura) to modify the phenyl or pyridine rings .

-

Solvent dependence : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in amide coupling and SNAr reactions .

Stability Under Reaction Conditions

-

Thermal stability : Decomposition observed >200°C, limiting high-temperature applications.

-

pH sensitivity : Hydrolysis of the carboxamide group accelerates under strongly acidic/basic conditions (pH <2 or >12).

Functional Group Transformations

-

Reduction of tetrazole : Hydrogenation (H, Pd/C) converts the tetrazole to an amine, altering biological activity .

-

Thiazole ring modifications : Bromination (Br, CHCl) introduces halogens for further derivatization .

Comparative Reaction Yields

| Reaction | Yield (%) | Key Reference |

|---|---|---|

| Tetrazole alkylation | 72–85 | |

| Suzuki coupling | 65–78 | |

| Carboxamide hydrolysis | 88–92 |

Challenges and Optimization

Comparison with Similar Compounds

Comparative Analysis Table

Recommendations :

- Conduct enzymatic assays (e.g., kinase panels) to confirm target engagement.

- Compare pharmacokinetic profiles with Dasatinib analogs to validate metabolic stability claims.

Preparation Methods

Tetrazole Ring Formation

The 2H-tetrazole ring is synthesized via [3+2] cycloaddition between a nitrile and sodium azide. For 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxylic acid:

- Starting material : 4-(Trifluoromethoxy)benzonitrile.

- Reaction conditions :

- Sodium azide (3 eq), ammonium chloride (1 eq) in DMF at 120°C for 24 hours.

- Acidification with HCl yields the tetrazole intermediate.

Yield : 65–72% (reported for analogous tetrazoles).

Carboxylic Acid Activation

The tetrazole-carboxylic acid is activated for amidation:

- Reagents : Thionyl chloride (SOCl₂) or coupling agents (HATU, EDCl).

- Protocol :

Synthesis of 4-(Pyridin-2-yl)Thiazol-2-Amine

Thiazole Ring Construction

The Hantzsch thiazole synthesis is employed:

- Reactants :

- α-Bromopyruvic acid and thiourea derivative.

- Pyridin-2-amine for subsequent coupling.

- Conditions :

Yield : 58–64% (based on patent data for analogous thiazoles).

Functionalization with Pyridine

Suzuki-Miyaura coupling introduces the pyridinyl group:

- Catalyst : Pd(PPh₃)₄.

- Conditions :

Final Amidation and Coupling

The tetrazole acyl chloride reacts with 4-(pyridin-2-yl)thiazol-2-amine:

- Conditions :

- Dry THF, 0°C to room temperature, 6 hours.

- Triethylamine (3 eq) as base.

- Workup :

- Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/hexane).

Optimization Challenges and Solutions

Tetrazole Stability

- Issue : Thermal decomposition above 150°C.

- Solution : Low-temperature cycloaddition (90–100°C) with microwave assistance reduces degradation.

regioselectivity in Thiazole Synthesis

- Issue : Competing formation of 4- vs. 5-substituted thiazoles.

- Solution : Steric directing groups (e.g., trifluoromethoxy) favor 4-substitution.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Evaluation of Synthetic Routes

| Method | Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| Linear Synthesis | 5 | 32% | Minimal purification steps |

| Convergent Approach | 3 | 48% | Higher efficiency |

| Flow Chemistry | 4 | 56% | Scalability |

Industrial-Scale Considerations

Q & A

Basic: What synthetic methodologies are recommended for the efficient preparation of this compound?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the tetrazole ring using sodium azide under controlled conditions, followed by coupling the pyridinyl-thiazole and trifluoromethoxyphenyl moieties. Key steps include:

- Tetrazole Formation : Cyclization of nitriles with NaN₃ in polar solvents (e.g., DMF) under reflux .

- Thiazole-Pyridine Coupling : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to attach the pyridin-2-yl group to the thiazole ring .

- Amide Bond Formation : Activation of the tetrazole-carboxylic acid with EDC/HOBt for coupling with the thiazole-amine intermediate .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) is critical for isolating high-purity product .

Basic: How is structural confirmation achieved for this compound?

Answer:

A combination of spectroscopic and analytical techniques is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., trifluoromethoxy phenyl protons at δ 7.5–8.0 ppm, pyridinyl protons at δ 8.5–9.0 ppm) and carbon backbone .

- IR Spectroscopy : Confirmation of amide C=O stretch (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- Elemental Analysis : Agreement between calculated and observed C, H, N, and F percentages (e.g., ±0.3% deviation) validates purity .

- Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺ .

Advanced: How can researchers resolve contradictions in biological assay data for this compound?

Answer:

Discrepancies in activity data (e.g., enzyme inhibition IC₅₀ variations) may arise from:

- Assay Conditions : Validate buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1% to avoid denaturation) .

- Compound Stability : Perform HPLC-UV/MS stability studies under assay conditions (e.g., 37°C, 24 hours) to rule out degradation .

- Target Selectivity : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding specificity .

Cross-referencing with computational docking (e.g., AutoDock Vina) can clarify binding poses and explain activity trends .

Advanced: What strategies optimize SAR studies for derivatives of this compound?

Answer:

To explore structure-activity relationships (SAR):

- Systematic Substitution : Modify the trifluoromethoxy phenyl group (e.g., replace with CF₃, OCH₃) or pyridinyl-thiazole moiety (e.g., pyrimidine analogs) .

- Bioisosteric Replacement : Substitute the tetrazole ring with 1,2,4-triazole or carboxylate groups to assess pharmacophore requirements .

- In Silico Screening : Use molecular dynamics (MD) simulations to predict binding free energy (ΔG) and prioritize synthetic targets .

- Pharmacokinetic Profiling : Evaluate logP (HPLC) and metabolic stability (microsomal assays) to balance potency and ADME properties .

Advanced: How can computational methods enhance experimental design for this compound?

Answer:

Integrate computational tools at multiple stages:

- Docking Studies : Predict binding modes to enzymes (e.g., cyclooxygenase-2) using crystal structures (PDB ID: 5KIR) and validate with mutagenesis data .

- QM/MM Calculations : Analyze electronic effects of the trifluoromethoxy group on tetrazole ring reactivity .

- ADMET Prediction : Use tools like SwissADME to forecast solubility, permeability, and toxicity early in design .

- Machine Learning : Train models on existing bioactivity data (ChEMBL) to prioritize novel analogs .

Basic: What analytical techniques monitor reaction progress during synthesis?

Answer:

- TLC : Monitor intermediates using silica plates (e.g., hexane/ethyl acetate 3:1, UV visualization) .

- HPLC : Quantify purity with a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) and UV detection at 254 nm .

- In Situ IR : Track amide bond formation via real-time C=O stretch evolution .

Advanced: How do researchers address low yields in the final coupling step?

Answer:

Low yields (<40%) may result from:

- Steric Hindrance : Switch from EDC/HOBt to DCC/DMAP for bulky intermediates .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF vs. THF) to improve solubility .

- Temperature Optimization : Conduct the reaction under microwave irradiation (100°C, 30 min) to enhance kinetics .

- Catalyst Screening : Evaluate alternative coupling agents (e.g., HATU) or Pd catalysts for Suzuki steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.